molecular formula C10H16O2 B14479226 Ethyl 2-(prop-1-en-2-yl)pent-4-enoate CAS No. 64861-90-1

Ethyl 2-(prop-1-en-2-yl)pent-4-enoate

Cat. No.: B14479226
CAS No.: 64861-90-1
M. Wt: 168.23 g/mol
InChI Key: QDTWFEBJUVUKKY-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-1-en-2-yl)pent-4-enoate is an α,β-unsaturated ester characterized by a prop-1-en-2-yl substituent at the 2-position and a pent-4-enoate backbone. This compound is synthesized via gold-catalyzed intermolecular (3+2) cycloaddition reactions, achieving an 83% yield under optimized conditions .

Properties

CAS No.

64861-90-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2-prop-1-en-2-ylpent-4-enoate

InChI

InChI=1S/C10H16O2/c1-5-7-9(8(3)4)10(11)12-6-2/h5,9H,1,3,6-7H2,2,4H3

InChI Key

QDTWFEBJUVUKKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(prop-1-en-2-yl)pent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(prop-1-en-2-yl)pent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-1-en-2-yl)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amino esters, thioesters, alkoxy esters

Scientific Research Applications

Ethyl 2-(prop-1-en-2-yl)pent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(prop-1-en-2-yl)pent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The alkene group can undergo addition reactions, forming new carbon-carbon bonds and altering the compound’s structure and reactivity.

Comparison with Similar Compounds

(a) Ethyl 2-(diethoxyphosphoryl)pent-4-enoate (4a)
  • Structure : Replaces the prop-1-en-2-yl group with a diethoxyphosphoryl moiety.
  • Synthesis : Prepared via alkylation of ethyl diethoxyphosphorylacetate with allyl bromide, yielding 72% .
  • Applications : Acts as a precursor for hydroxamate derivatives in heterocycle synthesis .
(b) Ethyl 2-(4-chlorobenzyl)pent-4-enoate
  • Structure : Features a 4-chlorobenzyl group at the 2-position.
  • Properties : Higher molar mass (252.74 g/mol) and boiling point (315.1±27.0°C) due to aromatic substitution .
  • Bioactivity: Chlorinated aromatic groups may enhance nematicidal activity, as seen in analogs like ethyl 4-methylpentanoate .
(c) Ethyl pent-4-enoate
  • Structure : Simplest analog without substituents at the 2-position.
  • Occurrence : Identified in essential oils and microbial volatile organic compounds (VOCs) .
  • Bioactivity : Exhibits nematicidal activity against Meloidogyne javanica at lower structural complexity .
(d) Ethyl 2-cyanopent-4-enoate
  • Structure: Incorporates a cyano group at the 2-position.
  • Reactivity: The electron-withdrawing cyano group enhances electrophilicity, favoring nucleophilic additions .

Physical and Chemical Properties

Compound Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate ~182.22 Not reported α,β-unsaturated ester
Ethyl 2-(4-chlorobenzyl)pent-4-enoate 252.74 315.1±27.0 Chlorinated aromatic, ester
Ethyl pent-4-enoate 142.20 ~180–200 Simple ester
Ethyl 2-cyanopent-4-enoate 153.17 Not reported Cyano, ester

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